molecular formula C19H22O2 B11843891 4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid CAS No. 6272-54-4

4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid

Cat. No.: B11843891
CAS No.: 6272-54-4
M. Wt: 282.4 g/mol
InChI Key: JTJULEUVNXHYQU-UHFFFAOYSA-N
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Description

4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid is an organic compound with the molecular formula C19H22O2 and a molecular weight of 282.38 g/mol This compound is characterized by a naphthalene ring substituted with a cyclopentyl group and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration of the aromatic ring using halogens or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation, concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of 4-(4-Cyclopentylnaphthalen-1-yl)butanone or 4-(4-Cyclopentylnaphthalen-1-yl)butanal.

    Reduction: Formation of 4-(4-Cyclopentylnaphthalen-1-yl)butanol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid can be compared with other similar compounds, such as:

    4-(4-Cyclopentylnaphthalen-1-yl)butanone: Similar structure but with a ketone group instead of a carboxylic acid group.

    4-(4-Cyclopentylnaphthalen-1-yl)butanal: Similar structure but with an aldehyde group instead of a carboxylic acid group.

    4-(4-Cyclopentylnaphthalen-1-yl)butanol: Similar structure but with an alcohol group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry.

Properties

CAS No.

6272-54-4

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

4-(4-cyclopentylnaphthalen-1-yl)butanoic acid

InChI

InChI=1S/C19H22O2/c20-19(21)11-5-8-15-12-13-17(14-6-1-2-7-14)18-10-4-3-9-16(15)18/h3-4,9-10,12-14H,1-2,5-8,11H2,(H,20,21)

InChI Key

JTJULEUVNXHYQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(C3=CC=CC=C23)CCCC(=O)O

Origin of Product

United States

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